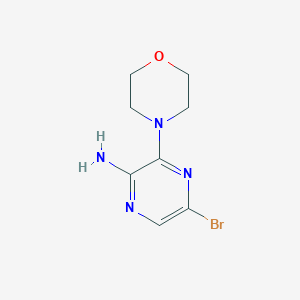

5-Bromo-3-morpholinopyrazin-2-amine

Vue d'ensemble

Description

5-Bromo-3-morpholinopyrazin-2-amine is a useful research compound. Its molecular formula is C8H11BrN4O and its molecular weight is 259.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Targeting Kinase-Mediated Diseases:

- Description: 5-Bromo-3-morpholinopyrazin-2-amine has been identified as a potential inhibitor of various kinases, including CSFIR, FLT3, KIT, and PDGFRβ. These kinases are implicated in several cancers and hematological disorders.

- Case Study: A patent (US11571420B2) describes this compound's efficacy in treating non-small cell lung cancer (NSCLC) and renal cell carcinoma (RCC) by targeting adenosine receptors, which play a significant role in tumor growth and metastasis .

-

Anti-Cancer Activity:

- Mechanism of Action: The compound exhibits cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Research Findings: Studies have shown that derivatives of this compound can selectively inhibit cancer cell growth while sparing normal cells, making it a candidate for targeted cancer therapies .

-

Neurological Disorders:

- Potential Uses: There is emerging evidence suggesting that compounds similar to this compound may have neuroprotective effects, potentially benefiting conditions like Parkinson's disease and epilepsy .

- Research Insight: The modulation of adenosine receptors is linked to neuroprotection, which could open avenues for treating neurodegenerative diseases .

Data Table: Summary of Applications

Activité Biologique

5-Bromo-3-morpholinopyrazin-2-amine, with the CAS number 117719-17-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in cancer treatment, and relevant research findings.

- Molecular Formula : CHBrNO

- Molecular Weight : 259.1031 g/mol

- SMILES Notation : Nc1ncc(nc1N1CCOCC1)Br

- Complexity : 188

- Hydrogen Bond Donor Count : 1

- Hydrogen Bond Acceptor Count : 5

The compound features a morpholine ring and a pyrazine moiety, which contribute to its reactivity and potential biological interactions. The presence of the bromine atom allows for further functionalization, enhancing its utility in synthetic applications and biological studies .

This compound has been identified as a potential inhibitor of Raf kinases, which are critical components in the MAPK signaling pathway involved in cell proliferation and survival. The inhibition of Raf kinases is particularly relevant for cancer therapy, as dysregulation of this pathway is associated with various malignancies .

Key Mechanisms:

- Inhibition of Raf Kinases : The compound binds to Raf kinases in a manner that minimizes undesired pathway activation, making it a candidate for treating cancers characterized by excessive Raf activity .

- Impact on Cancer Cell Proliferation : Preliminary studies indicate that it may inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in tumor growth .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been studied for its ability to inhibit various cancer types, including melanoma, breast cancer, and gastrointestinal tumors. Its effectiveness stems from its capacity to target specific kinases involved in tumorigenesis .

Case Studies

- Melanoma Treatment : In vitro studies have shown that compounds similar to this compound can effectively reduce the viability of melanoma cells by inducing apoptosis through Raf pathway inhibition .

- Breast Cancer Models : Animal models treated with derivatives of this compound demonstrated reduced tumor growth rates compared to control groups, indicating its potential as a therapeutic agent against breast cancer .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Future Directions

Given its promising biological activity, further studies are warranted to explore:

- Mechanistic Studies : Detailed investigations into the specific pathways affected by this compound.

- Clinical Trials : Evaluation of the compound's efficacy and safety in human subjects.

- Structural Modifications : Development of derivatives with enhanced potency or reduced side effects.

Propriétés

IUPAC Name |

5-bromo-3-morpholin-4-ylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN4O/c9-6-5-11-7(10)8(12-6)13-1-3-14-4-2-13/h5H,1-4H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVGSOUZYXNHLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CN=C2N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587503 | |

| Record name | 5-Bromo-3-(morpholin-4-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117719-17-2 | |

| Record name | 5-Bromo-3-(4-morpholinyl)-2-pyrazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117719-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-(morpholin-4-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.